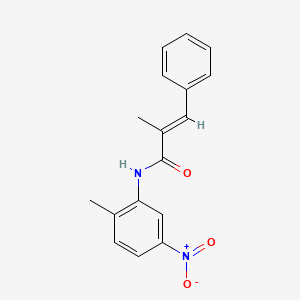
N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide, also known as CES, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of phenethylamines and is structurally similar to other compounds such as mescaline and MDMA. In
Wirkmechanismus
N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide acts as a potent agonist of the serotonin and dopamine receptors. It binds to these receptors and activates them, leading to an increase in the release of these neurotransmitters. This, in turn, leads to an increase in the activity of the central nervous system, resulting in the observed effects of N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide.
Biochemical and Physiological Effects:
The effects of N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide on the central nervous system have been extensively studied. It has been shown to have a potent effect on mood, cognition, and behavior. It has also been shown to increase heart rate and blood pressure, indicating its potential use as a cardiovascular stimulant. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide has been shown to have a potent analgesic effect, making it a potential candidate for the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide is its potent effect on the central nervous system. This makes it an ideal candidate for studying the mechanisms of action of serotonin and dopamine receptors. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide has a relatively long half-life, making it easier to study its effects over an extended period. However, one of the significant limitations of N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide is its potential toxicity. It has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid adverse effects.
Zukünftige Richtungen
There are many potential future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide. One area of research is the development of new compounds based on the structure of N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide that have improved pharmacological properties. Additionally, the study of the long-term effects of N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide on the central nervous system could provide valuable insights into the mechanisms of action of serotonin and dopamine receptors. Finally, the potential use of N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide in the treatment of various psychiatric disorders warrants further investigation.
Conclusion:
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide is a potent chemical compound that has been extensively studied for its potential applications in scientific research. Its potent effect on the central nervous system makes it an ideal candidate for studying the mechanisms of action of serotonin and dopamine receptors. While there are some limitations to its use, the potential benefits of studying N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide are significant, and it remains an exciting area of research for the future.
Synthesemethoden
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with ethanesulfonic acid in the presence of a reducing agent. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The yield of the synthesis is typically around 50%, and the purity can be as high as 98%.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide has been studied for its potential applications in various fields of scientific research. One of the most significant areas of research is the study of the central nervous system. N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide has been shown to have a potent effect on the serotonin and dopamine systems, which are involved in the regulation of mood, cognition, and behavior. It has also been studied for its potential use in the treatment of various psychiatric disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S/c1-4-17(13,14)12-8-6-9(15-2)7(11)5-10(8)16-3/h5-6,12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNPHCOCYSGHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5779282.png)
![N-ethyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5779296.png)
![5-phenyl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B5779314.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5779316.png)



![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5779346.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5779350.png)
![5-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5779354.png)

![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole](/img/structure/B5779365.png)
